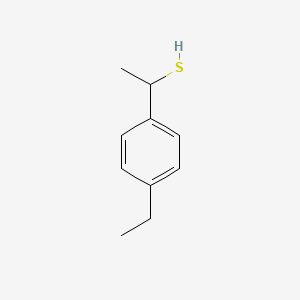![molecular formula C15H22BrNO3S B12121261 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylmethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The bromination is carried out using bromine under the catalysis of iron powder. The resulting 5-bromo-2-methoxy-4-methylphenol is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base such as pyridine. Finally, the sulfonylated intermediate is reacted with cyclohexylmethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products such as 5-bromo-2-methoxy-4-methylbenzoic acid.
Reduction: Products such as 5-bromo-2-methoxy-4-methylphenyl sulfide.
Substitution: Products such as 5-azido-2-methoxy-4-methylphenyl sulfonyl cyclohexylmethylamine.
Wissenschaftliche Forschungsanwendungen
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds such as:
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl phenylethylamine
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl methylpropylamine
These compounds share similar structural features but differ in the nature of the amine moiety attached to the sulfonyl group. The unique combination of the cyclohexylmethylamine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H22BrNO3S |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
5-bromo-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
RBNGEZNUEDCTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)

![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)





methanethione](/img/structure/B12121264.png)

![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)
